

Unveiling 4'-O-Methylatalantoflavone: A Technical Chronicle of its Discovery and Characterization

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Compound of Interest

Compound Name: 4'-O-Methylatalantoflavone

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, history, and physicochemical properties of **4'-O-Methylatalantoflavone**, a prenylated flavonoid of significant scientific interest. This document collates available data on its isolation, structural elucidation, and foundational characterization.

Initial Discovery and Natural Source

4'-O-Methylatalantoflavone was first isolated from the leaves of *Atalantia buxifolia* (Poir.) Oliv., a plant belonging to the Rutaceae family. The discovery was the result of phytochemical investigations into the constituents of this plant species, which is known to be a rich source of flavonoids and other bioactive compounds. The initial report of its isolation and structure elucidation laid the groundwork for further investigation into its chemical and biological properties.

Physicochemical and Spectroscopic Data

The structural identity of **4'-O-Methylatalantoflavone** was established through a combination of spectroscopic techniques and physical property measurements. The data from these initial analyses are crucial for the unambiguous identification and characterization of the compound.

Property	Value
Molecular Formula	C ₂₁ H ₂₀ O ₅
Molecular Weight	352.38 g/mol
Appearance	Colorless needles
Melting Point	188-190 °C

Table 1: Physicochemical Properties of **4'-O-Methylatalantoflavone**

Spectroscopic analysis was fundamental to the elucidation of its chemical structure, revealing a flavone backbone with a methoxy group at the 4'-position and a prenyl group.

¹ H-NMR (CDCl ₃ , 500 MHz) δ (ppm)	¹³ C-NMR (CDCl ₃ , 125 MHz) δ (ppm)
7.82 (2H, d, J = 8.5 Hz, H-2', H-6')	163.8 (C-2)
6.98 (2H, d, J = 8.5 Hz, H-3', H-5')	105.4 (C-3)
6.60 (1H, s, H-3)	182.2 (C-4)
6.38 (1H, s, H-8)	161.5 (C-5)
5.25 (1H, t, J = 7.0 Hz, H-2'')	105.1 (C-6)
3.87 (3H, s, OCH ₃ -4')	162.5 (C-7)
3.48 (2H, d, J = 7.0 Hz, H-1'')	94.2 (C-8)
1.83 (3H, s, CH ₃ -4'')	157.5 (C-9)
1.68 (3H, s, CH ₃ -5'')	105.8 (C-10)
123.1 (C-1')	
130.2 (C-2', C-6')	
114.2 (C-3', C-5')	
161.9 (C-4')	
22.4 (C-1'')	
122.1 (C-2'')	
131.9 (C-3'')	
25.8 (C-4'')	
17.9 (C-5'')	
55.4 (OCH ₃ -4')	

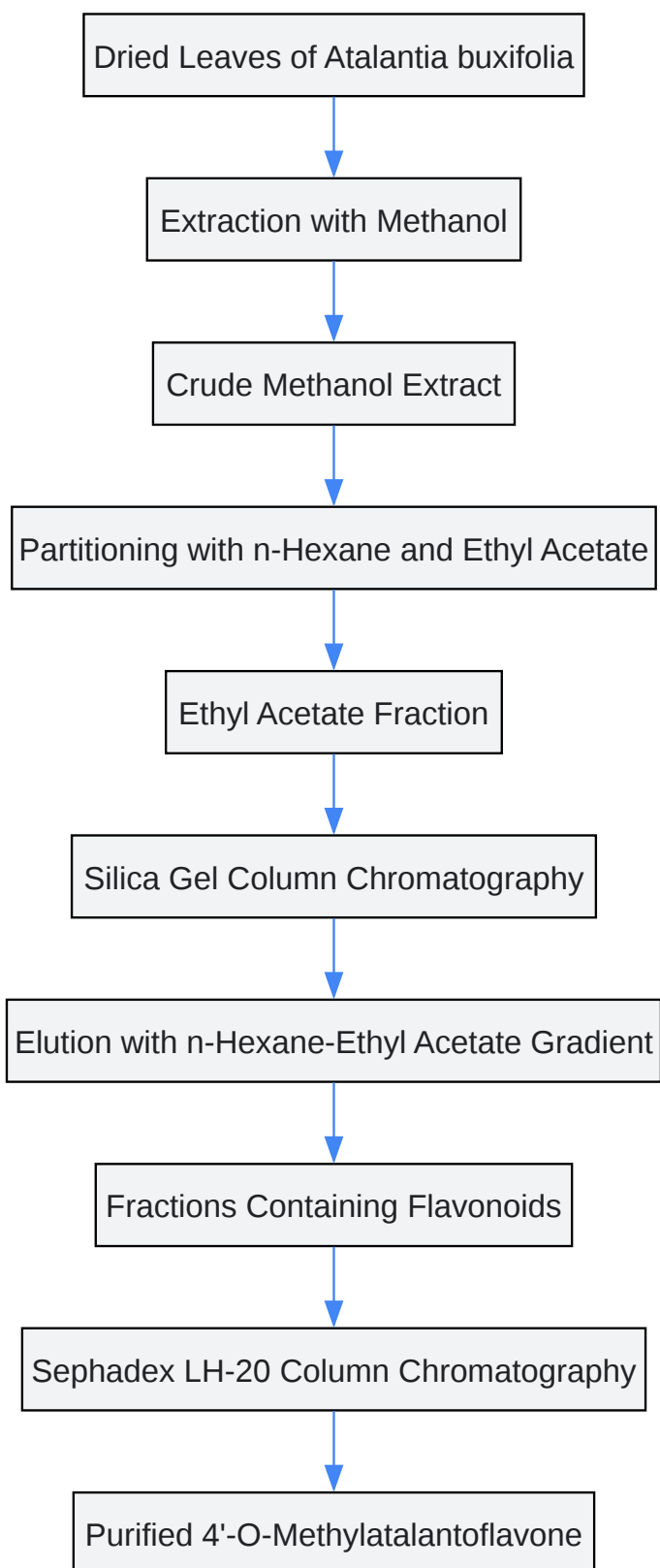
Table 2: ¹H and ¹³C-NMR Spectroscopic Data for **4'-O-Methylatalantoflavone**

Experimental Protocols

The isolation and purification of **4'-O-Methylatalantoflavone** from its natural source involved a series of chromatographic techniques. The structural elucidation relied on standard spectroscopic methodologies.

Isolation and Purification Workflow

The general workflow for the isolation of **4'-O-Methylatalantoflavone** from the leaves of *Atalantia buxifolia* is depicted below. This process typically involves extraction with organic solvents followed by sequential chromatographic separations.



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Caption: General workflow for the isolation of **4'-O-Methylatalantoflavone**.

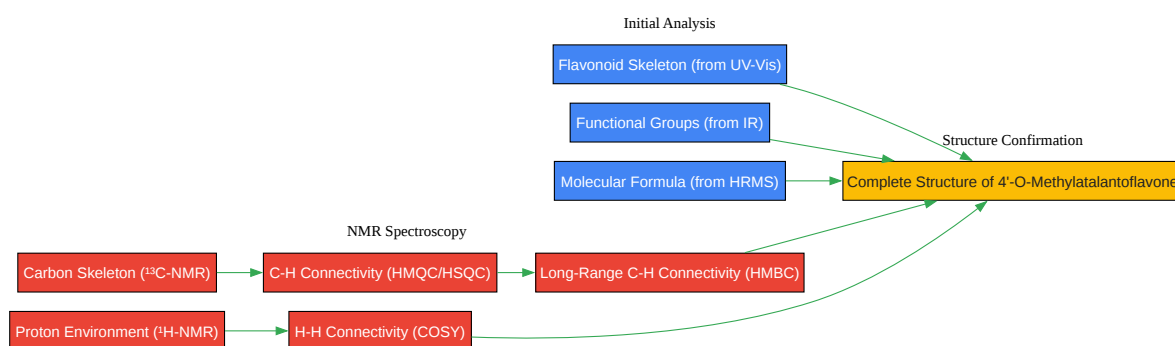
Structure Elucidation Methodology

The determination of the chemical structure of **4'-O-Methylatalantoflavone** was achieved through a combination of spectroscopic analyses.

- **UV-Visible Spectroscopy:** The sample was dissolved in methanol and the UV-Vis spectrum was recorded to identify the characteristic absorption bands of the flavonoid chromophore.
- **Infrared (IR) Spectroscopy:** The IR spectrum was obtained using a potassium bromide (KBr) pellet to identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition, leading to the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H -NMR:** The sample was dissolved in deuterated chloroform (CDCl_3) and the ^1H -NMR spectrum was recorded to determine the number, type, and connectivity of protons in the molecule.
 - **^{13}C -NMR:** The ^{13}C -NMR spectrum was also recorded in CDCl_3 to identify the number and types of carbon atoms.
 - **2D-NMR (COSY, HMQC, HMBC):** Two-dimensional NMR experiments were conducted to establish the correlations between protons and carbons, allowing for the complete assignment of the structure.

Logical Relationship in Structure Elucidation

The process of elucidating the structure of **4'-O-Methylatalantoflavone** follows a logical progression where data from different analytical techniques are integrated to build a complete picture of the molecule.



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